N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide features a polycyclic core comprising a [1,3]dioxolo ring fused to a quinolin-8-one scaffold. Key structural elements include:
- A 3,5-dimethoxyphenyl group attached via an acetamide linkage.
- A 4-fluorobenzoyl substituent at position 7 of the quinolin ring.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O7/c1-34-18-7-17(8-19(9-18)35-2)29-25(31)13-30-12-21(26(32)15-3-5-16(28)6-4-15)27(33)20-10-23-24(11-22(20)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRQYJGIGJASCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoline core using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Moiety: This is typically done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolin-4-one Acetamide Derivatives
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
- Core Structure: Quinolin-4-one with a 6-methoxy substituent.
- Side Chain : N-(3,5-dimethylphenyl)acetamide.
- Synthesis : 51% yield via nucleophilic substitution in DMF with K₂CO₃ .
- Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.92 (d) and 7.34 (dd), confirming regiochemistry .
- Key Difference : Lack of fluorobenzoyl and dioxolo rings compared to the target compound.
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
8-Hydroxyquinoline Acetamide Derivatives
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide
- Core Structure: 5,7-Dichloro-8-hydroxyquinoline.
- Side Chain : N,N-Dicyclohexylacetamide.
- Synthesis: Reflux with K₂CO₃ in acetone, yielding crystals via ethanol/water recrystallization .
- Structural Features: Planar quinoline fragment with chair-conformation cyclohexyl groups.
- Interactions : C–H···O hydrogen bonds and Cl···Cl halogen contacts (3.4675 Å) stabilize the crystal lattice .
- Key Difference : Dichloro substitution and lack of dioxolo ring vs. the target’s fluorobenzoyl and fused dioxolo system.
[1,3]Dioxolo-Fused Heterocyclic Analogues
2-{6,8-Dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}-N-(4-methoxyphenyl)acetamide
- Core Structure : [1,3]dioxolo[4,5-g]quinazolin-6,8-dione.
- Substituents : 3-Phenyl-1,2,4-oxadiazolylmethyl at position 5.
- Side Chain : N-(4-methoxyphenyl)acetamide.
- Key Difference: Quinazolin-dione core vs. the target’s quinolin-8-one. The oxadiazole group may enhance metabolic stability compared to fluorobenzoyl .
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., 7-Cl in 9c, 4-fluorobenzoyl in the target) may enhance binding to hydrophobic pockets or enzymatic active sites.
- Methoxy groups (e.g., 6-OCH₃ in 9b) could influence solubility and metabolic pathways .
Synthetic Considerations: Acetamide side chains are typically introduced via nucleophilic substitution (e.g., 2-bromoacetamide + quinolinols in DMF) . Yields vary significantly (51% for 9b vs. unlisted for the target), suggesting steric or electronic challenges in complex cores.
Structural Stability :
- Fused dioxolo rings (target and compound) confer rigidity, while halogen/hydrogen bonds () enhance crystalline stability .
Pharmacophore Potential: The target’s fluorobenzoyl group may mimic tyrosine or ATP in kinase inhibition, whereas oxadiazole derivatives () could target proteases or nucleases .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which incorporates various functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 427.43 g/mol.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
- Antioxidant Properties : It reduces oxidative stress markers in cells exposed to harmful agents.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed significant cytotoxic effects with IC50 values ranging from 10 to 20 µM.
- Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3.
Antimicrobial Effects
The compound also demonstrated antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters examined the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- In Vivo Efficacy : Another study assessed the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
